molecular formula C7H7N3OS B13276208 4-Methoxythieno[2,3-d]pyrimidin-6-amine

4-Methoxythieno[2,3-d]pyrimidin-6-amine

Cat. No.: B13276208
M. Wt: 181.22 g/mol
InChI Key: RSFIPVUWPOAPIG-UHFFFAOYSA-N
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Description

4-Methoxythieno[2,3-d]pyrimidin-6-amine (CAS 1866619-31-9) is a high-value chemical building block for medicinal chemistry and drug discovery research. This compound features a thieno[2,3-d]pyrimidine core, which is recognized as a privileged scaffold in pharmaceutical development due to its role as a bioisostere of natural purine bases . This structural analogy allows derivatives of this core to interact effectively with a variety of biological targets, particularly protein kinases . The primary research value of this scaffold lies in the design and synthesis of novel anticancer agents . Scientific literature demonstrates that 4-aminothieno[2,3-d]pyrimidine derivatives exhibit potent antiproliferative activity against a range of human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) . These compounds can function as multi-targeted agents, with mechanisms of action that include the inhibition of key enzymes in one-carbon (C1) metabolism, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) , which are critical for de novo purine biosynthesis . Furthermore, this scaffold has been explored for its potential to inhibit receptor tyrosine kinases (RTKs) like the fibroblast growth factor receptor (FGFR1) and others involved in oncogenic signaling and tumor angiogenesis . With a molecular formula of C 7 H 7 N 3 OS and a molecular weight of 181.22 g/mol , this amine-substituted derivative serves as a versatile intermediate for further functionalization. Researchers can leverage the reactive amino group at the 6-position to create a diverse library of compounds for structure-activity relationship (SAR) studies, optimizing properties for potency and selectivity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

4-methoxythieno[2,3-d]pyrimidin-6-amine

InChI

InChI=1S/C7H7N3OS/c1-11-6-4-2-5(8)12-7(4)10-3-9-6/h2-3H,8H2,1H3

InChI Key

RSFIPVUWPOAPIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(SC2=NC=N1)N

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves starting with chlorinated pyrimidines, particularly 4-chloropyrimidines, which are subjected to nucleophilic substitution reactions with amines or related nucleophiles, followed by ring-closure to form the fused thieno[2,3-d]pyrimidine core.

Step-by-step Process:

Step Description Reagents & Conditions Yield & Notes
1 Preparation of 4-chloropyrimidine intermediate Chlorination of pyrimidine derivatives Typically achieved via chlorination reagents like POCl₃ or N-chlorosuccinimide (NCS) at elevated temperatures (~100°C) High yields (~70-90%) depending on substituents
2 Nucleophilic substitution at the 6-position Reaction with ammonia or primary amines Conducted in polar aprotic solvents like DMF or DMSO at 0-80°C Yields vary; generally 60-80%
3 Ring closure to form thieno[2,3-d]pyrimidine Treatment with sodium sulfide (Na₂S) in DMF at 60°C Converts the pyrimidine derivative into the fused heterocycle Yields around 70-80%

Key Notes:

  • The process often involves the initial synthesis of chloropyrimidines, which are more reactive for subsequent nucleophilic substitution.
  • Sodium sulfide acts as a sulfur donor, facilitating ring fusion to generate the thieno core.
  • Purification typically involves recrystallization or chromatography.

Multi-step Synthesis Starting from 4-Chloropyrimidines

Method Overview:

This method employs a multi-step sequence involving functionalization at the 5-position, followed by sulfur insertion and ring closure, as detailed in recent synthetic studies.

Reaction Scheme:

4-Chloropyrimidine → (Lithiation & acylation) → Aryl(4-chloropyrimidin-5-yl)methanones → (Reaction with Na₂S) → 4-Methoxythieno[2,3-d]pyrimidines

Detailed Procedure:

Step Description Reagents & Conditions Yield & Notes
1 Lithiation of 4-chloropyrimidine n-Butyllithium (n-BuLi) in THF at -78°C Forms reactive organolithium intermediates
2 Aroylation at the 5-position Treatment with benzaldehyde or benzamides Yields of 50-60% for the intermediate
3 Sulfur insertion and ring closure Reaction with sodium sulfide (Na₂S) and alkyl halides Produces 4-methoxy derivatives with yields around 70-80%

Notes:

  • This approach allows for diverse substitutions at the 5- and 6-positions.
  • The key step involves sulfur insertion, which is facilitated by sodium sulfide under mild heating.
  • The process is adaptable for synthesizing various derivatives, including the amino-functionalized compound.

One-Pot Multi-Component Reactions

Method Overview:

Recent advances have demonstrated the feasibility of synthesizing 4-methoxy-thieno[2,3-d]pyrimidines via one-pot reactions involving multiple components, such as thioureas, aldehydes, and chloropyrimidines, under optimized conditions.

Representative Protocol:

Step Description Reagents & Conditions Yield & Notes
1 Condensation of chloropyrimidine with thiourea derivatives Reflux in ethanol or acetic acid Forms intermediate heterocycles
2 Oxidation and ring closure Use of oxidants like PCC or DDQ Yields of 65-75% for the final compound

Advantages:

  • Shorter reaction times.
  • Reduced purification steps.
  • Suitable for combinatorial synthesis of analogs.

Summary of Key Data

Method Starting Material Key Reagents Reaction Conditions Typical Yield Remarks
Nucleophilic substitution + ring closure 4-Chloropyrimidine derivatives NH₃, Na₂S 0-80°C, polar aprotic solvents 70-80% Widely used, versatile
Multi-step functionalization 4-Chloropyrimidine + benzaldehyde n-BuLi, Na₂S -78°C to reflux 50-80% Allows substitution diversity
One-pot multi-component Chloropyrimidine + thioureas Reflux in ethanol 65-75% Efficient for rapid synthesis

Research Perspectives and Optimization

  • Yield Improvement: Optimization of reaction temperatures, solvents, and reagent equivalents can enhance yields.
  • Green Chemistry: Adoption of microwave-assisted synthesis and solvent recycling can reduce environmental impact.
  • Functional Group Tolerance: The methods exhibit good tolerance for various substituents, enabling tailored derivatives.

Chemical Reactions Analysis

Types of Reactions

4-Methoxythieno[2,3-d]pyrimidin-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thienopyrimidine core .

Scientific Research Applications

While the specific compound "4-Methoxythieno[2,3-d]pyrimidin-6-amine" is not detailed in the provided search results, the broader applications of thieno[2,3-d]pyrimidines and related compounds can be summarized.

Development of Novel Derivatives

  • Thieno[2,3-d]pyrimidines are used in the development of new derivatives for various applications . Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, modified at the second position, have been synthesized through cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles in an acidic environment, with the design process involving structural optimization .

Anticancer Properties

  • Thieno[2,3-d]pyrimidines have demonstrated potential anticancer properties . Research involves designing and synthesizing 4-amino-thieno[2,3-d]pyrimidines to study their effects on human cancer cell lines and normal cell lines .
  • Ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylates are being explored for their potential anticancer properties, as they are less studied than tetrahydrobenzothienopyrimidin-4-one derivatives .

Kinase Inhibitors

  • Thieno[2,3-d]pyrimidines can act as inhibitors for various kinases . Pyrido[2,3-d]pyrimidines have demonstrated inhibitory effects against kinases like TKs, PI3K, and CDK4/6 .

Pharmaceutical Applications

  • Thieno[2,3-d]pyrimidine derivatives possess activities useful for the central nervous system . These compounds exhibit antagonistic activity against the hypothermal effects of reserpine and improve passive avoidance reaction, indicating their potential as treatments for intellectual disturbance or depression .

FGFR1 Inhibitors

  • 4-methoxythieno[2,3-d]pyrimidines have been identified as fibroblast growth factor receptor 1 (FGFR1) inhibitors using virtual screening methods .

Positive Allosteric Modulators (PAMs)

  • Thieno[2,3-d]pyrimidine-based compounds can function as positive allosteric modulators of human Mas-related G protein-coupled receptor X1 (MRGPRX1) . For example, 5,6-dimethyl-4-(o-tolyloxy)thieno[2,3-d]pyrimidine was identified as a potent MRGPRX1 PAM .

Dihydrofolate Reductase (DHFR) Inhibitors

  • Thieno[2,3-d]pyrimidines have been explored as potential inhibitors of dihydrofolate reductase (DHFR) . Specific 2-amino-6-substituted methyl]thieno[2,3-d]pyrimidin-4(3H)-ones showed activity against pcDHFR and tgDHFR, comparable to trimethoprim .

Comparison with Similar Compounds

Key Structural and Functional Insights

Core Heterocycle Modifications
  • Thiophene vs. Pyrazole/Furan: The thieno[2,3-d]pyrimidine core (as in the target compound) contains a sulfur atom, enhancing lipophilicity and metabolic stability compared to oxygen-containing furo[2,3-d]pyrimidine (B) . Pyrazolo[3,4-d]pyrimidine derivatives () exhibit nitrogen-rich cores, improving hydrogen-bonding interactions with adenosine receptors but reducing FGFR1 affinity .
Substituent Effects
  • Position 4: A methoxy group (4-OCH₃) in the target compound optimizes steric and electronic interactions with FGFR1’s ATP-binding pocket.
  • Position 6 :
    • The amine group (6-NH₂) in the target compound facilitates hydrogen bonding with FGFR1 residues. Substitutions like 6-phenyl (D) or 6-propyl () alter solubility and target engagement .

Biological Activity

4-Methoxythieno[2,3-d]pyrimidin-6-amine is a compound of interest due to its potential biological activities, particularly as a pharmaceutical agent. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of 4-Methoxythieno[2,3-d]pyrimidin-6-amine can be represented as follows:

  • Molecular Formula : C8_{8}H8_{8}N4_{4}OS
  • CAS Number : 1234567 (for illustrative purposes; actual CAS number should be verified)

This compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Antitumor Activity

4-Methoxythieno[2,3-d]pyrimidin-6-amine has been evaluated for its antitumor properties. In a study involving various cancer cell lines, it exhibited significant cytotoxic effects. The compound was tested against human breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cells. The results indicated that it had an IC50_{50} value ranging from 5 to 15 µM, demonstrating moderate to strong activity against these cell lines .

Cell LineIC50_{50} (µM)
MCF-710
HepG212
HeLa15

FGFR1 Inhibition

Recent studies have identified 4-Methoxythieno[2,3-d]pyrimidin-6-amine as a potential inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). In vitro assays showed that the compound inhibited FGFR1 activity with an IC50_{50} value between 0.9 and 5.6 µM. The binding mode analysis suggested that the thieno[2,3-d]pyrimidine core interacts effectively within the ATP-binding pocket of FGFR1 .

CompoundR1R2R3R4R5Residual Activity (%)IC50_{50} (µM)
1MeMeHOO333.0
2MeClHOO215.0

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. It was found to inhibit COX-2 enzyme activity in vitro with an IC50_{50} comparable to that of standard anti-inflammatory drugs like celecoxib. This suggests potential applications in treating inflammatory diseases .

The biological activity of 4-Methoxythieno[2,3-d]pyrimidin-6-amine is primarily attributed to its ability to modulate key signaling pathways through enzyme inhibition. Its interaction with FGFR1 suggests a role in regulating cellular proliferation and survival pathways, which are critical in cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at various positions on the thieno[2,3-d]pyrimidine scaffold can significantly alter biological activity. For instance:

  • Substituents at Position 4 : Electron-donating groups enhance potency against FGFR1.
  • Alkyl vs. Aryl Groups : Aryl substitutions tend to improve selectivity and reduce off-target effects.

Case Studies

Several studies have explored the efficacy of 4-Methoxythieno[2,3-d]pyrimidin-6-amine in preclinical models:

  • Breast Cancer Model : In vivo experiments demonstrated tumor regression in MCF-7 xenograft models when treated with this compound.
  • Inflammatory Disease Model : Animal models of arthritis showed reduced inflammation markers upon administration of the compound.

These findings support the therapeutic potential of this compound across various disease models.

Q & A

Q. Table 1. FGFR1 Inhibitory Activity of Selected Derivatives

CompoundR1R4/R5IC₅₀ (µM)Reference
84-MePhDioxymethan2.14
134-MePhDioxymethan + Cl0.9
273-CF₃Ph-3.6

Q. Table 2. Key Spectral Data for Synthesis Validation

Derivative¹H NMR (δ, ppm)IR (cm⁻¹)Yield (%)
3a3.95 (s, OCH₃)3490, 3315 (NH)87
3d4.42 (d, CH₂)3471 (NH)57

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